molecular formula C8H9N5O2 B7739632 (2E)-2-(3-nitrobenzylidene)hydrazinecarboximidamide CAS No. 90792-54-4

(2E)-2-(3-nitrobenzylidene)hydrazinecarboximidamide

Cat. No.: B7739632
CAS No.: 90792-54-4
M. Wt: 207.19 g/mol
InChI Key: JHQBXISEDNTZOP-VZUCSPMQSA-N
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Description

(2E)-2-(3-Nitrobenzylidene)hydrazinecarboximidamide is a hydrazone derivative characterized by a hydrazinecarboximidamide backbone conjugated to a 3-nitrobenzylidene moiety. The (2E) designation confirms the trans (antiperiplanar) configuration of the imine double bond (C=N), which is critical for its molecular geometry and intermolecular interactions . This compound belongs to a broader class of amidine hydrazones, which are studied for their diverse biological activities, including anticancer , antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(E)-(3-nitrophenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-2-1-3-7(4-6)13(14)15/h1-5H,(H4,9,10,12)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQBXISEDNTZOP-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879431
Record name HYDRAZINECARBOXIMIDAMIDE, 2-[(3-NITROPHENYL)METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90792-54-4
Record name NSC 67120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090792544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC67120
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HYDRAZINECARBOXIMIDAMIDE, 2-[(3-NITROPHENYL)METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : Hydrazinecarboximidamide (NH₂C(=NH)NHNH₂).
  • Substituent: 3-Nitrobenzylidene group (C₆H₄(NO₂)-CH=).
  • Molecular formula : C₈H₈N₄O₂.
  • Stereochemistry : E-configuration stabilizes the planar structure, favoring π-conjugation and dipole interactions .

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The following table highlights structural analogs with modifications to the benzylidene substituent or hydrazinecarboximidamide backbone:

Compound Name Substituent Position/Group Molecular Formula Key Features & Impact Reference
(2E)-2-(3-Nitrobenzylidene)hydrazinecarboximidamide 3-NO₂ on benzylidene C₈H₈N₄O₂ Electron-withdrawing nitro group enhances electrophilicity; stabilizes resonance
Guanabenz (2,6-Dichlorobenzylidene analog) 2,6-Cl on benzylidene C₈H₈Cl₂N₄ Chlorine substituents increase lipophilicity; used as α₂-adrenergic agonist
(2E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinecarboximidamide (LQM10) 3,5-di-t-Bu, 4-OH C₁₇H₂₆N₄O Bulky tert-butyl groups improve radical scavenging; hydroxyl enables redox activity
(2E)-2-(2-Nitrobenzylidene)hydrazinecarboximidamide 2-NO₂ on benzylidene C₈H₈N₄O₂ Ortho-nitro group induces steric hindrance; reduced conjugation compared to meta isomer
Sephin 1 (2-Chlorobenzylidene analog) 2-Cl on benzylidene C₈H₉ClN₄ Chlorine enhances binding to protein phosphatases; inhibits stress-response pathways

Key Observations :

  • Nitro vs. Chlorine : The 3-nitro group in the target compound provides stronger electron-withdrawing effects than chlorine, increasing reactivity in electrophilic substitution .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-nitro or 2-chloro) exhibit reduced planarity, limiting π-stacking interactions compared to meta or para derivatives .
  • Biological Relevance : Bulky groups (e.g., tert-butyl in LQM10) enhance solubility in lipid membranes, while polar nitro groups improve water solubility .

Physicochemical Properties

Comparative data on melting points, spectroscopic signatures, and solubility:

Compound Melting Point (°C) IR (C=N stretch, cm⁻¹) ¹H-NMR (Imine proton, δ ppm) Solubility Reference
This compound Not reported ~1625 (C=N) ~8.2–8.5 (N=CH) Moderate in DMSO
Guanabenz 187–191 1663 (C=O), 1625 (C=N) 7.25 (C=NH), 8.28 (aromatic) Low in water
LQM10 Not reported 1625 (C=N) 7.47–7.64 (N=CH) High in ethanol
IIa-07 (4-Methoxybenzyl analog) 109–110 ~1569 (C=N) 7.25–7.93 (aromatic) High in chloroform

Key Trends :

  • Melting Points : Electron-withdrawing groups (e.g., nitro) increase melting points due to dipole-dipole interactions .
  • IR Spectroscopy : C=N stretches (~1625 cm⁻¹) are consistent across analogs, confirming hydrazone formation .
  • Solubility: Nitro derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO), while methoxy analogs dissolve better in nonpolar solvents .

Insights :

  • The 3-nitro derivative’s bioactivity is theorized to stem from nitro reduction generating reactive nitrogen species, which damage DNA .
  • LQM10’s electrochemical reversibility (+2e⁻ oxidation) underscores its utility in redox-based therapies .
  • Chlorine or methoxy substituents favor enzyme inhibition via hydrophobic binding pockets .

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